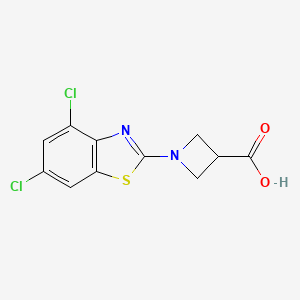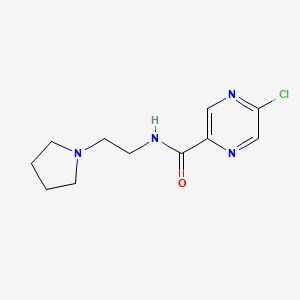
5-Chloro-N-(2-pyrrolidin-1-ylethyl)pyrazine-2-carboxamide
Vue d'ensemble
Description
5-Chloro-N-(2-pyrrolidin-1-ylethyl)pyrazine-2-carboxamide is a chemical compound with the molecular formula C11H15ClN4O and a molecular weight of 254.72 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 5-Chloro-N-(2-pyrrolidin-1-ylethyl)pyrazine-2-carboxamide includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization .Applications De Recherche Scientifique
Antimycobacterial and Antifungal Activities
Antimycobacterial Activity : A study by Zítko et al. (2013) explored the synthesis of various 5-chloro-N-phenylpyrazine-2-carboxamides, closely related to the compound , and found significant in vitro activity against Mycobacterium tuberculosis. These compounds showed activity in the range of MIC = 1.56–6.25 µg/mL, indicating their potential as antimycobacterial agents (Zítko et al., 2013).
Antifungal Activity : Doležal et al. (2010) synthesized a series of chlorinated N-phenylpyrazine-2-carboxamides that demonstrated antimycobacterial and antifungal properties. The compounds were effective against various strains, including Trichophyton mentagrophytes, highlighting their potential in antifungal applications (Doležal et al., 2010).
Spectroscopic and Structural Studies
- Spectroscopic Analysis : Sebastian et al. (2016) conducted spectroscopic, quantum chemical studies, and molecular docking of 5-chloro-N-(3-nitrophenyl)pyrazine-2-carboxamide. This study provides insight into the molecular structure and reactivity of similar compounds, aiding in understanding their biological interactions (Sebastian et al., 2016).
Synthesis and Chemical Interactions
Complex Formation with Metals : Houser et al. (2013) synthesized copper complexes with pyrazine-containing ligands, such as N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide. This study suggests potential applications in creating metal-ligand complexes for various purposes, including catalysis or material science (Houser et al., 2013).
Synthesis of Derivatives : Servusová et al. (2012) synthesized a series of substituted N-benzylpyrazine-2-carboxamides, demonstrating the versatility of the pyrazine-2-carboxamide core in synthesizing various derivatives for diverse biological applications (Servusová et al., 2012).
Molecular Docking and Antiviral Activity
- Antiviral Properties and Molecular Docking : Sebastian et al. (2016) also investigated the antiviral activity and molecular docking of 5-chloro-N-(3-nitrophenyl)pyrazine-2-carboxamide. This study demonstrates the compound's potential as an antiviral agent and provides insights into its mode of action (Sebastian et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
5-chloro-N-(2-pyrrolidin-1-ylethyl)pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN4O/c12-10-8-14-9(7-15-10)11(17)13-3-6-16-4-1-2-5-16/h7-8H,1-6H2,(H,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGRVYYIQAZFCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC(=O)C2=CN=C(C=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301191895 | |
| Record name | 5-Chloro-N-[2-(1-pyrrolidinyl)ethyl]-2-pyrazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301191895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-N-(2-pyrrolidin-1-ylethyl)pyrazine-2-carboxamide | |
CAS RN |
1160264-34-5 | |
| Record name | 5-Chloro-N-[2-(1-pyrrolidinyl)ethyl]-2-pyrazinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-N-[2-(1-pyrrolidinyl)ethyl]-2-pyrazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301191895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[6-(Methylthio)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid](/img/structure/B1463753.png)
![2-chloro-N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]acetamide](/img/structure/B1463754.png)
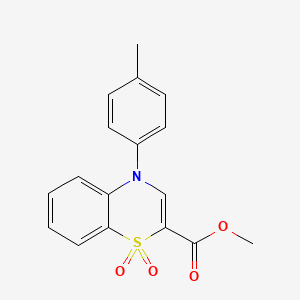
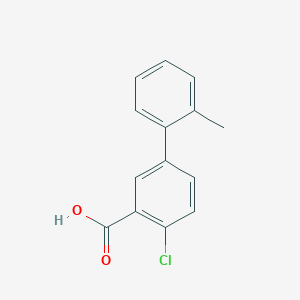
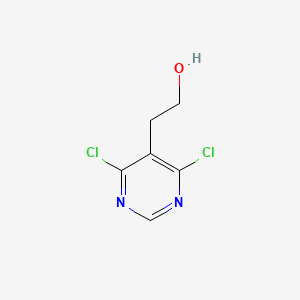
![2-(Diethylamino)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1463759.png)
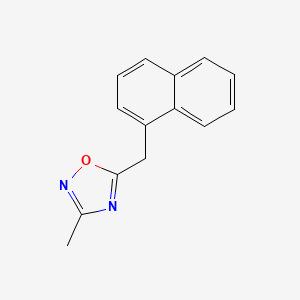
![8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1463763.png)
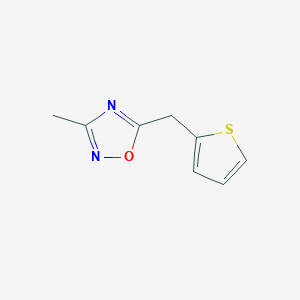
![2-Chloro-5-[(4-chlorophenyl)methyl]-4,6-dimethylpyrimidine](/img/structure/B1463766.png)
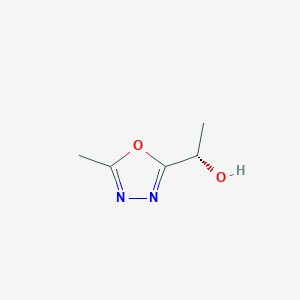
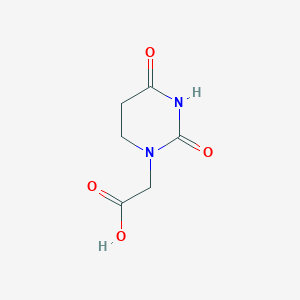
![2-chloro-N-({4-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide](/img/structure/B1463770.png)
